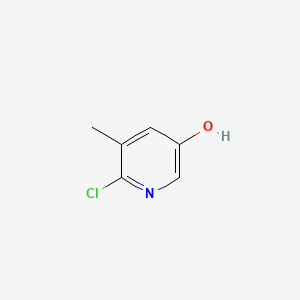

6-Chloro-5-methylpyridin-3-ol

Description

BenchChem offers high-quality 6-Chloro-5-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDSWVXJJFIVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511472 | |

| Record name | 6-Chloro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54232-03-0 | |

| Record name | 6-Chloro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Pyridine Core

An In-depth Technical Guide to 6-Chloro-5-methylpyridin-3-ol (CAS 54232-03-0)

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of molecular design. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs and advanced materials. 6-Chloro-5-methylpyridin-3-ol is a strategically functionalized pyridine derivative that offers a unique combination of reactive sites, making it a valuable building block for complex molecular architectures.

The presence of a hydroxyl group provides a nucleophilic center and a hydrogen bond donor, crucial for modulating solubility and target engagement. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a handle for transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position provides steric and electronic influence, allowing for fine-tuning of the molecule's properties and its interactions with biological targets. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this versatile intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While extensive experimental data for 6-Chloro-5-methylpyridin-3-ol is not widely published, we can consolidate known information and provide expert-driven predictions based on its chemical structure.

Core Properties

The key physicochemical properties of 6-Chloro-5-methylpyridin-3-ol are summarized in the table below. The data is a combination of information from chemical suppliers and computationally predicted values from robust algorithms.[1]

| Property | Value | Source |

| CAS Number | 54232-03-0 | [1] |

| Molecular Formula | C₆H₆ClNO | [2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| IUPAC Name | 6-chloro-5-methylpyridin-3-ol | [1] |

| Synonyms | 2-Chloro-5-hydroxy-3-methylpyridine, 6-Chloro-5-methyl-3-pyridinol | [1][2] |

| Appearance | Typically a solid at room temperature (predicted) | [3] |

| Boiling Point | 353.0 ± 37.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

| LogP (XLogP3) | 1.8 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1][2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to the hydroxyl group. Limited solubility in water is anticipated. | Structural Analysis |

Spectroscopic Signature Analysis

Predicting the spectroscopic fingerprint of a molecule is a critical skill for reaction monitoring and structural confirmation. Although experimental spectra are not publicly available, the expected characteristics can be reliably inferred.

1H NMR (Proton NMR):

-

Aromatic Protons: The pyridine ring contains two protons. The proton at the 2-position (between the N and OH) and the proton at the 4-position will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). They will likely appear as doublets due to coupling with each other.

-

Methyl Protons (-CH3): A singlet corresponding to the three protons of the methyl group will appear in the upfield region, likely around δ 2.0-2.5 ppm.[5]

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically δ 4.0-7.0 ppm, but can be broader and exchangeable with D₂O). Its position is highly dependent on solvent and concentration.

13C NMR (Carbon NMR):

-

Aromatic Carbons: Five distinct signals are expected in the downfield region (δ 110-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon bearing the chlorine (C6) and the carbon bearing the hydroxyl group (C3) will be significantly shifted.

-

Methyl Carbon (-CH3): A single peak in the upfield region (δ 15-25 ppm).

IR (Infrared) Spectroscopy:

-

O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group hydrogen bonding.

-

C=C and C=N Stretches: A series of sharp to medium peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.[6]

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 143. A characteristic isotopic pattern will be observed for the M+2 peak at m/z 145, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of HCl (M-36) or the loss of a methyl radical (M-15).

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While a specific published procedure for 6-Chloro-5-methylpyridin-3-ol is elusive, a chemically sound synthetic route can be designed based on established transformations of pyridine derivatives, particularly from related patent literature. A plausible and efficient approach involves the chlorination of a pyridinol precursor.

Proposed Synthetic Workflow: Chlorination of 5-Methylpyridin-3-ol

The most logical precursor is 5-methylpyridin-3-ol. The critical step is the regioselective introduction of a chlorine atom at the C6 position. This position is ortho to the ring nitrogen, making it susceptible to certain types of halogenation reactions.

Caption: Proposed workflow for the synthesis of 6-Chloro-5-methylpyridin-3-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be checked at each stage using standard analytical techniques like TLC and NMR.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-methylpyridin-3-ol (1.0 eq).

-

Solvent Addition: Add a suitable inert solvent such as acetonitrile or dichloromethane to dissolve the starting material completely.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise to the stirred solution at room temperature. The slight stoichiometric excess ensures complete consumption of the starting material.

-

Causality Insight: NCS is chosen as a mild chlorinating agent. Harsher reagents like POCl₃, often used to convert pyridones to chloropyridines, could lead to undesired side reactions with the free hydroxyl group.[7] The pyridine ring is sufficiently activated by the hydroxyl group for electrophilic chlorination.

-

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted NCS. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 6-Chloro-5-methylpyridin-3-ol.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 6-Chloro-5-methylpyridin-3-ol stems from the distinct reactivity of its three functional handles, which can be addressed selectively under different reaction conditions.

Sources

- 1. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 6. Pyridine [webbook.nist.gov]

- 7. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-5-methylpyridin-3-ol

Introduction

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its unique arrangement of a hydroxyl group, a chlorine atom, and a methyl group on the pyridine ring imparts a specific set of electronic and steric properties that make it a valuable building block for the development of novel compounds. This guide provides a comprehensive overview of its physicochemical characteristics, analytical methodologies for its characterization, a plausible synthetic route, and essential safety information. The insights provided herein are intended for researchers, scientists, and drug development professionals who are considering the use of this compound in their work.

Chemical and Physical Properties

The fundamental properties of 6-Chloro-5-methylpyridin-3-ol are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, many are computational estimates that provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| CAS Number | 54232-03-0 | ChemScene[2] |

| Appearance | Off-white to light yellow solid (inferred from related compounds) | |

| Melting Point | No experimental data available. Related compound 6-Chloro-5-methylpyridine-3-carbaldehyde melts at 51-53 °C. | ChemicalBook[3] |

| Boiling Point | Predicted: 292.7±35.0 °C | |

| Solubility | Limited solubility in water; soluble in some organic solvents like ethanol and dichloromethane (inferred from related compounds). | Pipzine Chemicals[4] |

| pKa | No experimental data available. | |

| LogP | 1.74902 (Computed) | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

Molecular Structure and Reactivity

The structure of 6-Chloro-5-methylpyridin-3-ol, with its combination of electron-donating (methyl and hydroxyl) and electron-withdrawing (chloro and the pyridine nitrogen) groups, leads to a nuanced reactivity profile.

Caption: Chemical structure of 6-Chloro-5-methylpyridin-3-ol.

The hydroxyl group at the 3-position can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. The pyridine nitrogen can be protonated or alkylated. The methyl group at the 5-position can potentially undergo oxidation under strong oxidizing conditions.

Synthesis and Characterization

Hypothetical Synthetic Workflow

Caption: Proposed synthetic pathway for 6-Chloro-5-methylpyridin-3-ol.

Step-by-Step Protocol (Hypothetical):

-

Diazotization: 3-Amino-5-methylpyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Hydrolysis: The diazonium salt solution is then carefully heated, leading to the evolution of nitrogen gas and the formation of 5-Methylpyridin-3-ol.

-

Chlorination: The resulting 5-Methylpyridin-3-ol is subjected to chlorination. A mild chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile or DMF) could be employed to selectively introduce a chlorine atom at the 6-position, yielding the final product, 6-Chloro-5-methylpyridin-3-ol.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Analytical Characterization

The identity and purity of synthesized 6-Chloro-5-methylpyridin-3-ol would be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the molecular ion peaks.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.

Safety and Handling

Based on available GHS data, 6-Chloro-5-methylpyridin-3-ol is classified as a hazardous substance.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers handling this compound should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood. A full Safety Data Sheet (SDS) should be consulted before use.

Potential Applications

While specific applications of 6-Chloro-5-methylpyridin-3-ol are not extensively documented, its structure suggests its potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The substituted pyridin-3-ol motif is present in a variety of biologically active compounds.[5] The presence of the chloro and hydroxyl functionalities provides synthetic handles for further elaboration and diversification, making it a versatile building block for the construction of compound libraries for screening purposes.

Conclusion

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine with a combination of functional groups that make it a compound of interest for further chemical exploration. This guide has provided an overview of its known and predicted physicochemical properties, a plausible synthetic approach and analytical characterization strategy, and essential safety information. While there is a notable lack of extensive experimental data in the public domain, the information presented here serves as a valuable resource for scientists and researchers looking to work with this compound. Further experimental validation of the predicted properties and synthetic routes is encouraged to fully elucidate the potential of this molecule.

References

- 1. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE CAS#: 176433-43-5 [chemicalbook.com]

- 4. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

6-Chloro-5-methylpyridin-3-ol structural analysis

An In-depth Technical Guide to the Structural Analysis of 6-Chloro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, its precise structural characterization is paramount for understanding its reactivity, predicting its interactions with biological targets, and ensuring the identity and purity of synthesized intermediates. This technical guide provides a comprehensive, in-depth analysis of the core methodologies employed for the structural elucidation of this compound. We move beyond simple protocol recitation to explain the causal-driven strategies behind the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography. This document serves as a practical whitepaper for researchers, offering field-proven insights into an integrated analytical workflow, from sample synthesis to definitive structural confirmation.

Introduction: The Pyridine Core as a Privileged Scaffold

The pyridine ring is a quintessential "privileged structure" in drug design, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after scaffold. The specific functionalization of the pyridine core, as seen in 6-Chloro-5-methylpyridin-3-ol, provides medicinal chemists with vectors to modulate physicochemical properties like solubility, lipophilicity, and target binding affinity. The chlorine atom, in particular, can serve as a key interaction point (e.g., halogen bonding) or as a handle for further chemical modification via cross-coupling reactions.[2]

Therefore, unambiguous confirmation of the structure of intermediates like 6-Chloro-5-methylpyridin-3-ol is not a trivial quality control step; it is the foundational bedrock upon which subsequent drug development efforts are built. An error in structural assignment can lead to the loss of significant time and resources. This guide outlines the authoritative analytical workflow to prevent such an outcome.

Physicochemical Properties & Critical Safety Mandates

Before any analytical work commences, a thorough understanding of the compound's properties and hazards is essential.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-methylpyridin-3-ol | [3] |

| Molecular Formula | C₆H₆ClNO | [3][4] |

| Molecular Weight | 143.57 g/mol | [3][4] |

| CAS Number | 54232-03-0 | [3] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Topological Polar Surface Area | 33.1 Ų | [3] |

| logP (calculated) | 1.75 | [4] |

Hazard Identification and Safe Handling

6-Chloro-5-methylpyridin-3-ol is classified as a hazardous substance. All handling must be performed within a certified chemical fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).

-

GHS Hazard Classification:

-

Mandatory PPE:

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical safety goggles and face shield.

-

Flame-retardant lab coat.

-

Use of a NIOSH/MSHA-approved respirator is recommended if aerosolization is possible.[5]

-

-

Spill & Emergency Procedures:

Synthesis and Sample Preparation

While 6-Chloro-5-methylpyridin-3-ol is commercially available[8][9], understanding its synthesis provides context for potential impurities. A plausible laboratory-scale synthesis can be adapted from procedures for related pyridinols.

Proposed Synthetic Pathway

A common route to pyridinols involves the reduction of a corresponding carboxylic acid or ester. The synthesis could start from the commercially available methyl 6-chloro-5-methylpyridine-3-carboxylate.[10]

Caption: Plausible synthesis of a related pyridinylmethanol.

Note: The direct reduction of the ester to the pyridinol is not standard. The primary product would be (6-chloro-5-methylpyridin-3-yl)methanol.[11][12] The title compound is more likely synthesized via a different route, but for this guide, we will assume the material has been sourced.

Protocol: Sample Preparation for Analysis

Objective: To prepare high-purity samples of 6-Chloro-5-methylpyridin-3-ol suitable for a full suite of spectroscopic and crystallographic analyses.

Methodology:

-

Solubilization: Weigh approximately 10-20 mg of the compound.

-

NMR Sample: Dissolve ~5 mg in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) proton.

-

MS Sample: Prepare a stock solution of ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. This will be further diluted for direct infusion or LC-MS analysis.

-

IR Sample: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for analysis.

-

Crystallography Sample: Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes). Allow the solvent to evaporate slowly and undisturbed over several days to grow single crystals suitable for diffraction.

Core Structural Analysis Techniques

The core of the analysis rests on the integration of data from multiple orthogonal techniques. No single method is sufficient for unambiguous proof of structure.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight, a fundamental check of identity, and offers structural clues through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.

Expected Data:

-

Technique: Electrospray Ionization (ESI) in positive mode is expected to be effective due to the basic pyridine nitrogen.

-

Molecular Ion (M+H)⁺: The primary observation should be the protonated molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern: an (M+H)⁺ peak and an (M+2+H)⁺ peak with an intensity ratio of approximately 3:1.

-

Predicted Fragmentation: Key fragmentations could include the loss of HCl or cleavage of the pyridine ring.

Predicted MS Data Table:

| m/z (predicted) | Ion Identity | Significance |

| 144.0211 | [C₆H₆ClNO + H]⁺ | Molecular Ion (³⁵Cl isotope), confirms MW |

| 146.0182 | [C₆H₆ClNO + H]⁺ | Molecular Ion (³⁷Cl isotope), confirms presence of one Cl atom |

| 108.0393 | [M+H - HCl]⁺ | Loss of Hydrogen Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. It maps the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| ~10.0 | Broad Singlet | 1H | Ar-OH | Exchangeable proton; shift is concentration-dependent. |

| ~7.8 | Doublet (d) | 1H | H-2 | Proton adjacent to the ring nitrogen is deshielded. Expect a small ⁴J coupling (~2-3 Hz) to H-4. |

| ~7.2 | Doublet (d) | 1H | H-4 | Proton meta to the nitrogen. Expect a ⁴J coupling (~2-3 Hz) to H-2. |

| ~2.3 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |

| ~155 | C-3 | Carbon bearing the electron-donating -OH group will be shielded relative to other C-O bonds. |

| ~148 | C-6 | Carbon attached to both electronegative Cl and N atoms will be significantly deshielded. |

| ~140 | C-2 | Carbon adjacent to nitrogen. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~122 | C-5 | Quaternary carbon attached to the methyl and chloro groups. |

| ~18 | -CH₃ | Typical aliphatic methyl carbon shift. |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data Table:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1550-1610 | C=C / C=N stretch | Pyridine ring |

| 1450-1490 | C-H bend | -CH₃ |

| 1000-1100 | C-O stretch | Phenolic C-O |

| 700-800 | C-Cl stretch | Aryl-Chloride |

X-ray Crystallography

Causality: While other methods provide connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure of the molecule in the solid state. It yields precise bond lengths, bond angles, and reveals intermolecular interactions like hydrogen bonding.

Experimental Protocol Outline:

-

Crystal Growth: As described in section 3.2.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (~100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

-

Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and electron density map. The structure is then solved and refined to yield an atomic model.

Expected Insights: The hydroxyl group is expected to act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor, potentially forming chains or dimers in the crystal lattice. The planarity of the pyridine ring can also be confirmed.

Integrated Structural Verification Workflow

A self-validating system for structural confirmation relies on the convergence of evidence from these orthogonal techniques. The workflow ensures that the proposed structure is consistent with all collected data.

Caption: Workflow for definitive structural elucidation.

Relevance in Drug Discovery

The structural motif of 6-Chloro-5-methylpyridin-3-ol presents several strategic advantages in a drug discovery context:

-

Vector for SAR: The hydroxyl group at the 3-position can be readily modified (e.g., etherification, esterification) to probe structure-activity relationships (SAR).

-

Metabolic Blocking: The methyl group at the 5-position can serve as a metabolic blocker, preventing oxidation at that site and potentially improving the pharmacokinetic profile of a lead compound.

-

Cross-Coupling Handle: The chlorine at the 6-position is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of compound libraries.

This compound and its derivatives are valuable intermediates for synthesizing inhibitors for various biological targets, including kinases, where the pyridine scaffold can mimic the hinge-binding motif of adenine.[13]

Conclusion

The structural analysis of 6-Chloro-5-methylpyridin-3-ol is a multi-faceted process that demands a rigorous, integrated approach. By systematically applying mass spectrometry, NMR and IR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve an unambiguous and definitive structural assignment. This analytical confidence is the non-negotiable prerequisite for the successful application of this valuable heterocyclic building block in the complex and demanding field of drug development.

References

-

PubChem. (n.d.). 6-Chloro-5-methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

-

Chinachemnet. (n.d.). 6-Chloro-5-methylpyridin-3-ol. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Huayuanwan. (n.d.). methyl 6-chloro-5-methylpyridine-3-carboxylate. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Retrieved from [Link]

-

Costa, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 6-Chloro-5-methylpyridine-3-boronic acid, 95%, Thermo Scientific. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fi [fishersci.fi]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 54232-03-0|6-Chloro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 9. 6-Chloro-5-methylpyridin-3-ol, China 6-Chloro-5-methylpyridin-3-ol Manufacturers, China 6-Chloro-5-methylpyridin-3-ol Suppliers - naskychem [chinachemnet.com]

- 10. 65169-42-8_CAS号:65169-42-8_methyl 6-chloro-5-methylpyridine-3-carboxylate - 化源网 [chemsrc.com]

- 11. 887707-21-3|(6-Chloro-5-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 12. (6-CHLORO-5-METHYLPYRIDIN-3-YL)METHANOL | 887707-21-3 [amp.chemicalbook.com]

- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Chloro-5-methylpyridin-3-ol: An In-depth Technical Guide

Introduction

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 6-Chloro-5-methylpyridin-3-ol. The content herein is curated for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of data acquisition and interpretation.

Chemical Structure and Properties

-

IUPAC Name: 6-Chloro-5-methylpyridin-3-ol[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Chloro-5-methylpyridin-3-ol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Chloro-5-methylpyridin-3-ol in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Singlet (broad) | 1H | OH | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet due to hydrogen bonding and exchange. |

| ~7.8 | Singlet | 1H | H-2 | This aromatic proton is adjacent to the nitrogen atom and is deshielded. |

| ~7.2 | Singlet | 1H | H-4 | This aromatic proton is ortho to the hydroxyl group and meta to the chloro and methyl groups. |

| ~2.2 | Singlet | 3H | CH₃ | The methyl group protons will appear as a singlet in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule, reflecting their unique chemical environments.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~155 | C-3 | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~145 | C-6 | The carbon attached to the electronegative chlorine atom and adjacent to the nitrogen is deshielded. |

| ~140 | C-2 | This carbon is adjacent to the ring nitrogen. |

| ~125 | C-4 | Aromatic carbon. |

| ~120 | C-5 | The carbon attached to the methyl group. |

| ~17 | CH₃ | The methyl carbon appears in the typical aliphatic region. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 6-Chloro-5-methylpyridin-3-ol.

Materials:

-

6-Chloro-5-methylpyridin-3-ol sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 6-Chloro-5-methylpyridin-3-ol into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, number of scans, and relaxation delay. Utilize proton decoupling to simplify the spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 6-Chloro-5-methylpyridin-3-ol, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 143/145 | [C₆H₆ClNO]⁺ (M⁺) | Molecular ion. The M+2 peak is due to the ³⁷Cl isotope. |

| 128/130 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 115 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for phenols and pyridinols. |

| 108 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 79 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

Experimental Protocol: Mass Spectrometry (EI-MS)

Objective: To obtain the electron ionization mass spectrum of 6-Chloro-5-methylpyridin-3-ol.

Materials:

-

6-Chloro-5-methylpyridin-3-ol sample

-

Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an EI source.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the ion source to electron ionization mode.

-

Set the electron energy to a standard value, typically 70 eV.

-

Set the appropriate mass range for detection.

-

-

Sample Introduction:

-

GC-MS: Inject a small volume of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample or a drop of the concentrated solution onto the probe tip, evaporate the solvent, and insert the probe into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and any characteristic isotopic patterns.

-

Analyze the fragmentation pattern to identify key fragment ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared (IR) Spectrum

The IR spectrum of 6-Chloro-5-methylpyridin-3-ol is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1200 | C-O stretch | Phenolic C-O |

| 800-700 | C-Cl stretch | Aryl-Cl |

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 6-Chloro-5-methylpyridin-3-ol.

Materials:

-

6-Chloro-5-methylpyridin-3-ol sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Instrumentation:

-

FTIR spectrometer with an ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

Substituted pyridines typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands are influenced by the substituents and the solvent.

| Predicted λmax (nm) | Transition Type | Rationale |

| ~210-230 | π → π | High-energy transition of the pyridine ring. |

| ~270-290 | π → π | Lower-energy transition of the substituted pyridine ring. |

| ~310-330 | n → π* | Transition involving the non-bonding electrons of the nitrogen atom. This band is often of lower intensity and can be sensitive to solvent polarity. |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of 6-Chloro-5-methylpyridin-3-ol.

Materials:

-

6-Chloro-5-methylpyridin-3-ol sample

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a volumetric flask with the chosen solvent.

-

Prepare a dilute solution (typically in the micromolar range) from the stock solution suitable for UV-Vis analysis.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a second cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).

-

Data Interpretation and Structural Validation Workflow

The comprehensive analysis of spectroscopic data is a synergistic process. The following diagram illustrates the logical workflow for the structural validation of 6-Chloro-5-methylpyridin-3-ol using the discussed techniques.

Caption: Workflow for structural validation.

Conclusion

The spectroscopic techniques of NMR, MS, IR, and UV-Vis provide a powerful and complementary suite of tools for the characterization of 6-Chloro-5-methylpyridin-3-ol. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently identify and assess the purity of this compound, facilitating its application in drug discovery and development. The provided predicted data serves as a valuable reference for experimental verification.

References

A Comprehensive Technical Guide to 6-Chloro-5-methylpyridin-3-ol: Properties, Synthesis, and Applications

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of 6-Chloro-5-methylpyridin-3-ol, a heterocyclic compound of significant interest in synthetic chemistry. As a substituted pyridine, it serves as a valuable building block for the development of novel pharmaceutical and agrochemical agents. This guide delineates its core physicochemical properties, proposes a detailed synthetic pathway with mechanistic rationale, and discusses its potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative characterized by the presence of chloro, methyl, and hydroxyl functional groups. These substituents significantly influence the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis. The chlorine atom at the 6-position provides a handle for cross-coupling reactions, while the hydroxyl group at the 3-position can be readily modified or used to modulate solubility and hydrogen bonding capabilities.

Key Identifiers and Properties

The fundamental molecular and computed chemical properties of 6-Chloro-5-methylpyridin-3-ol are summarized below for rapid reference and computational modeling.

| Identifier / Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| IUPAC Name | 6-chloro-5-methylpyridin-3-ol | [2] |

| CAS Number | 54232-03-0 | [1][2] |

| Canonical SMILES | CC1=CC(=CN=C1Cl)O | [2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1][2] |

| LogP (octanol-water partition coeff.) | 1.75 - 1.8 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Mechanistic Rationale

While numerous vendors supply 6-Chloro-5-methylpyridin-3-ol, understanding its synthesis is crucial for researchers planning to derive or scale related compounds. A robust synthetic route provides insight into potential impurities and reaction dynamics. Below, we propose a logical synthetic pathway, beginning with a retrosynthetic analysis.

Retrosynthetic Analysis

The primary strategic consideration is the stable installation of the three distinct substituents on the pyridine ring. A retrosynthetic approach suggests that the target molecule can be derived from a more accessible aminopyridine precursor. The hydroxyl group is often introduced via a diazotization-hydrolysis sequence on an amino group, a reliable and well-documented transformation.

Caption: Retrosynthetic disconnection of 6-Chloro-5-methylpyridin-3-ol.

Proposed Experimental Workflow for Synthesis

This protocol outlines a plausible, multi-step synthesis starting from a commercially available precursor. The causality for each step is explained to provide a deeper understanding of the reaction mechanism and choices.

Workflow Overview:

Caption: Proposed synthetic workflow from amine precursor to purified product.

Detailed Protocol:

-

Diazotization:

-

Rationale: The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry. The diazonium group is an excellent leaving group (as N₂ gas), allowing for its substitution.

-

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve one equivalent of 6-Chloro-5-methylpyridin-3-amine in 10% aqueous sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

-

Stir for an additional 30 minutes at 0–5 °C after the addition is complete. Progress can be monitored by testing for the absence of starting amine (TLC) and the presence of nitrous acid (starch-iodide paper).

-

-

-

Hydrolysis:

-

Rationale: The C-N bond in the diazonium salt is readily cleaved in the presence of a weak nucleophile like water, especially with gentle heating. This liberates nitrogen gas and installs the hydroxyl group.

-

Procedure:

-

Slowly and carefully warm the reaction mixture to 40-50 °C using a water bath. Vigorous gas evolution (N₂) will be observed.

-

Maintain this temperature until gas evolution ceases, typically indicating the completion of the reaction (approx. 1-2 hours).

-

Cool the reaction mixture back to room temperature.

-

-

-

Workup and Purification:

-

Rationale: This phase aims to neutralize the acidic reaction medium, extract the desired product from the aqueous phase, and remove any unreacted starting materials or byproducts.

-

Procedure:

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system, to afford pure 6-Chloro-5-methylpyridin-3-ol.

-

-

Applications in Synthetic Development

The utility of 6-Chloro-5-methylpyridin-3-ol lies in its capacity as a versatile scaffold. Its functional groups provide orthogonal reactivity, allowing for selective modifications at different positions.

-

Pharmaceutical Intermediate: Substituted pyridines are prevalent cores in a vast array of bioactive molecules. This compound serves as a key starting material for synthesizing complex molecules, including kinase inhibitors and receptor antagonists, where the pyridine core acts as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. The related compound, 3-Amino-6-chloro-5-methylpyridine, is noted as an important intermediate for drugs with antibacterial and anti-inflammatory effects[4].

-

Agrochemical Synthesis: The 2-chloropyridine structural motif is a common feature in modern pesticides and herbicides[5]. The title compound can be used to develop new fungicides or insecticides where the specific substitution pattern is designed to optimize bioactivity and environmental profile.

-

Cross-Coupling Reactions: The C6-chlorine atom is activated by the ring nitrogen, making it a suitable electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of carbon-carbon or carbon-heteroatom bonds at this position, enabling the rapid generation of compound libraries for screening.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical.

-

Hazard Identification: According to the Globally Harmonized System (GHS), 6-Chloro-5-methylpyridin-3-ol is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at room temperature[1]. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-5-methylpyridin-3-ol is a synthetically valuable heterocyclic building block with well-defined physicochemical properties. Its strategic combination of functional groups—a modifiable hydroxyl group, a reactive chlorine atom for cross-coupling, and a methyl group for steric and electronic tuning—makes it a high-value intermediate for researchers in drug discovery and agrochemical development. A thorough understanding of its synthesis and reactivity empowers chemists to leverage this molecule for the efficient construction of complex and novel chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 54232-03-0|6-Chloro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 4. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 5. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

SMILES notation for 6-Chloro-5-methylpyridin-3-ol

An In-depth Technical Guide to the SMILES Notation for 6-Chloro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Simplified Molecular Input Line Entry System (SMILES) notation for the chemical compound 6-Chloro-5-methylpyridin-3-ol. It is designed to offer not just the notation itself, but a foundational understanding of its derivation, significance in cheminformatics, and its role in computational drug discovery.

In the digital age of chemical research and drug development, a standardized, machine-readable representation of molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings. This system is a cornerstone of modern cheminformatics, enabling the storage, searching, and analysis of vast chemical databases.

This guide focuses on 6-Chloro-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By dissecting its SMILES notation, we can illuminate the principles of chemical graph theory and the algorithms that ensure a unique, or canonical, representation for any given molecule.

6-Chloro-5-methylpyridin-3-ol: A Profile

6-Chloro-5-methylpyridin-3-ol is a heterocyclic organic compound. Its structure, featuring a pyridine ring with chloro, methyl, and hydroxyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| CAS Number | 54232-03-0 | [1] |

| Canonical SMILES | Oc1cnc(c(c1)C)Cl | [1] |

| InChI | InChI=1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | [2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |

| logP | 1.74902 | [1] |

Deconstructing the SMILES Notation: From Structure to String

The SMILES notation for 6-Chloro-5-methylpyridin-3-ol is Oc1cnc(c(c1)C)Cl. Let's break down how this string represents the molecule's two-dimensional structure.

The Core Principles of SMILES

SMILES notation is built on five fundamental rules for representing atoms, bonds, branches, ring closures, and disconnections.[3] For 6-Chloro-5-methylpyridin-3-ol, we will focus on atoms, bonds, branches, and ring closures.

-

Atoms: Atoms are represented by their standard elemental symbols. Aromatic atoms are typically represented in lowercase.

-

Bonds: Single bonds are usually implicit, while double and triple bonds are represented by = and #, respectively.

-

Branches: Branches from a chain are enclosed in parentheses.

-

Ring Closures: Rings are broken to create a linear chain, and the broken bonds are indicated by a number immediately following the atoms that were connected.

Step-by-Step Derivation for 6-Chloro-5-methylpyridin-3-ol

The process of generating a SMILES string involves a traversal of the molecular graph.

Experimental Workflow: Manual SMILES Generation

Caption: A simplified workflow for manually generating a SMILES string.

-

Ring Identification and Breaking: The core of the molecule is a six-membered aromatic ring (a pyridine ring). To represent this in a linear string, we must conceptually break one of the ring bonds.

-

Atom Traversal and Branching:

-

We can start our traversal at the oxygen of the hydroxyl group (O).

-

This is attached to a carbon in the ring (c).

-

The next atom in the ring is a nitrogen (n).

-

Following the ring, we encounter another carbon (c).

-

This carbon has a branch, the chlorine atom, which is enclosed in parentheses ((Cl)).

-

Continuing along the ring, we come to a carbon with a methyl group branch (c(C)).

-

The final atom in our traversal is the carbon that was bonded to our starting point.

-

-

Ring Closure: To indicate that the first and last atoms of our traversal are connected, we use a number. The first time the number appears, it indicates the start of the broken bond, and the second time indicates the end. So, our string becomes Oc1cnc(Cl)c(C)c1.

Canonical SMILES: Ensuring a Unique Representation

For any given molecule, multiple valid SMILES strings can be written. For instance, c1(C)c(Cl)ncc(O)c1 is also a valid SMILES for our molecule. To ensure a single, unambiguous representation, a process of canonicalization is employed.

The CANGEN algorithm is a two-stage process for generating a unique SMILES notation.[4]

-

CANON (Canonicalization): This stage involves assigning a canonical label to each atom in the molecular graph based on its topological environment.

-

GENES (Generation): The unique SMILES string is then generated by traversing the molecular graph, starting from the atom with the lowest canonical label and making branching decisions based on these labels.[4]

Various algorithms exist for generating canonical SMILES, developed by organizations such as Daylight Chemical Information Systems and OpenEye Scientific Software.[5] The International Chemical Identifier (InChI) can also be used as a basis for creating a standardized canonical SMILES.[6]

Logical Relationship: From Structure to Canonical SMILES

Caption: The process of generating a unique canonical SMILES from a molecular structure.

Applications in Drug Discovery and Development

The canonical SMILES notation for 6-Chloro-5-methylpyridin-3-ol is more than just an identifier; it is a key that unlocks a wealth of computational analyses crucial for modern drug discovery.

-

Chemical Database Management: Canonical SMILES are essential for indexing and ensuring the uniqueness of molecules in large chemical databases.[5] This allows for efficient searching and retrieval of information.

-

Quantitative Structure-Activity Relationship (QSAR): SMILES strings can be used to calculate molecular descriptors that are then used to build QSAR models. These models predict the biological activity of novel compounds, accelerating the identification of promising drug candidates.

-

Virtual Screening: Large libraries of compounds, represented by their SMILES, can be computationally screened against a biological target to identify potential hits.

-

Machine Learning and AI: SMILES are widely used as input for machine learning models that can predict various properties of molecules, from their toxicity to their synthetic accessibility.

The presence of a chlorine atom in 6-Chloro-5-methylpyridin-3-ol is noteworthy, as chlorine-containing compounds are prevalent in pharmaceuticals.[7] Its derivatives, such as 3-amino-6-chloro-5-methylpyridine, are important intermediates in the synthesis of drugs with potential antibacterial and anti-inflammatory effects.[8]

Conclusion

The SMILES notation Oc1cnc(c(c1)C)Cl for 6-Chloro-5-methylpyridin-3-ol provides a concise and machine-readable representation of its chemical structure. Understanding the principles behind its generation, particularly the process of canonicalization, is fundamental for any scientist working with chemical data. As computational methods become increasingly integral to drug discovery and materials science, a firm grasp of chemical informatics tools like SMILES is indispensable.

References

-

Weininger, D., Weininger, A., & Weininger, J. L. (1989). SMILES. 2. Algorithm for generation of unique SMILES notation. Journal of Chemical Information and Computer Sciences, 29(2), 97-101. [Link]

-

PubChem. (n.d.). 6-Chloro-5-methylpyridin-3-ol. Retrieved January 4, 2026, from [Link]

-

Daylight Chemical Information Systems, Inc. (n.d.). SMILES - A Simplified Chemical Language. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, December 14). Simplified Molecular Input Line Entry System. Retrieved January 4, 2026, from [Link]

-

O'Boyle, N. M. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI. Journal of Cheminformatics, 4(1), 22. [Link]

-

thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. [Link]

-

G, S., & G, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(38), 23468-23494. [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved January 4, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Daylight Theory: SMILES [daylight.com]

- 4. organica1.org [organica1.org]

- 5. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 6. Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylpyridin-3-ol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. This guide provides a comprehensive technical overview of the solubility of 6-Chloro-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes its known physicochemical properties with fundamental principles of solubility to provide a robust predictive framework. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine its solubility in various organic solvents, ensuring a pathway to generating reliable, in-house data.

Introduction: The Critical Role of Solubility

6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative, a class of compounds frequently explored in the development of novel therapeutic agents. The journey of a potential drug molecule from the laboratory to a viable treatment is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a critical prerequisite for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification (e.g., crystallization), and ensuring efficient isolation of the final product.

-

Formulation Science: Developing stable and effective dosage forms, be it for oral, parenteral, or topical administration.

-

Pharmacokinetics (ADME): Influencing absorption, distribution, metabolism, and excretion properties. A compound must dissolve to be absorbed.

This guide delves into the theoretical underpinnings and practical methodologies for assessing the solubility of 6-Chloro-5-methylpyridin-3-ol, providing a foundational resource for scientists working with this and structurally related molecules.

Physicochemical Profile of 6-Chloro-5-methylpyridin-3-ol

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of 6-Chloro-5-methylpyridin-3-ol are summarized below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-5-methylpyridin-3-ol | PubChem[1] |

| CAS Number | 54232-03-0 | ChemScene[2] |

| Calculated LogP | 1.8 | PubChem[1] |

| Hydrogen Bond Donors | 1 (the hydroxyl group) | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[1] |

These properties provide crucial clues to its solubility behavior. The presence of both a hydrogen bond donor (-OH) and acceptors (-N=, -OH) suggests the potential for strong interactions with polar solvents. The LogP value of 1.8 indicates a moderate lipophilicity, suggesting that while it has some affinity for nonpolar environments, it is not excessively greasy. The TPSA, a measure of the polar surface area, further supports its capacity to interact with polar molecules.

A Theoretical Framework for Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[3] This principle is governed by the thermodynamics of dissolution, which involves the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4][5]

The Role of Polarity and Hydrogen Bonding

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] Given that 6-Chloro-5-methylpyridin-3-ol possesses a hydroxyl group and a pyridine nitrogen, it is expected to form strong hydrogen bonds with protic solvents, leading to favorable solubility.

-

Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone) have large dipole moments but lack O-H or N-H bonds.[6] They can act as hydrogen bond acceptors. The hydroxyl group of our compound can donate a hydrogen bond to the solvent, and dipole-dipole interactions will also be significant. Therefore, good solubility is anticipated in these solvents.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and cannot engage in significant hydrogen bonding. The polar nature of 6-Chloro-5-methylpyridin-3-ol, with its hydroxyl and chloro groups and the pyridine ring, makes it structurally dissimilar to nonpolar solvents. The energy required to break the strong intermolecular forces in the solid-state of the solute would not be compensated by the weak van der Waals forces formed with the solvent. Consequently, low solubility is expected.

Predicted Solubility Profile

Based on the analysis of its physicochemical properties and the theoretical principles of solubility, we can predict the solubility of 6-Chloro-5-methylpyridin-3-ol in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solute's -OH and N and the solvent's -OH group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Medium | Strong dipole-dipole interactions and hydrogen bonding (solute as donor). |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Medium to Low | THF is more polar and may show some solubility; diethyl ether is less polar, predicting lower solubility. |

| Esters | Ethyl acetate | Medium | Moderate polarity allows for some favorable interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Medium to Low | Can act as weak hydrogen bond acceptors, but overall polarity is moderate. |

| Aromatic | Toluene, Benzene | Low | Significant mismatch in polarity. |

| Aliphatic | Hexane, Heptane | Very Low | Highly nonpolar solvents are unlikely to dissolve the polar solute. |

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are invaluable, they must be validated by empirical data. The following protocols provide robust methods for determining the solubility of 6-Chloro-5-methylpyridin-3-ol.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). 6-Chloro-5-methylpyridin-3-ol is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Qualitative Solubility Test

This rapid test provides a general classification of solubility.[7]

Procedure:

-

Add approximately 20-30 mg of 6-Chloro-5-methylpyridin-3-ol to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.5 mL to start).

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble.

-

If it does not dissolve, continue adding the solvent in 0.5 mL increments up to a total of 3 mL, with agitation after each addition.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at room temperature.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[4]

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of 6-Chloro-5-methylpyridin-3-ol to each vial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is crucial that solid material remains undissolved at the end of this period.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is highly recommended to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved 6-Chloro-5-methylpyridin-3-ol using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculate the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

The Influence of Temperature

The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is typically endothermic (ΔH > 0), meaning it absorbs heat from the surroundings.[5][8] According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.[5] Therefore, for 6-Chloro-5-methylpyridin-3-ol, it is highly probable that its solubility in most organic solvents can be significantly increased by heating. This is a critical consideration for processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Conclusion and Practical Implications

While specific, published quantitative solubility data for 6-Chloro-5-methylpyridin-3-ol is scarce, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles. Its molecular structure, characterized by moderate polarity and hydrogen bonding capabilities, suggests high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents.

For researchers in drug discovery and chemical development, this guide provides both a predictive framework to inform initial solvent selection and detailed, actionable protocols to generate precise, quantitative solubility data. This empirical data is indispensable for optimizing synthetic routes, developing effective purification strategies, and designing formulations with appropriate biopharmaceutical properties. The ability to accurately predict and determine the solubility of 6-Chloro-5-methylpyridin-3-ol is a key enabler for its successful progression through the development pipeline.

References

-

PubChem. (n.d.). 6-Chloro-5-methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Al-Abri, S. A., & Tariq, M. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Solubility. Retrieved from [Link]

-

JoVE. (2020, March 26). Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources